N-(6-bromopyridin-2-yl)guanidine

Serine Protease Inhibition Medicinal Chemistry Halogen Bonding

N-(6-bromopyridin-2-yl)guanidine (CAS 2503206-01-5) is a heteroaromatic organic compound with the molecular formula C₆H₇BrN₄ and a molecular weight of 215.05 g/mol. Structurally, it comprises a pyridine core substituted at the 2-position with a guanidine group and at the 6-position with a bromine atom.

Molecular Formula C6H7BrN4
Molecular Weight 215.054
CAS No. 2503206-01-5
Cat. No. B2897257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromopyridin-2-yl)guanidine
CAS2503206-01-5
Molecular FormulaC6H7BrN4
Molecular Weight215.054
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)N=C(N)N
InChIInChI=1S/C6H7BrN4/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3H,(H4,8,9,10,11)
InChIKeyIYAILWPWGQJFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Bromopyridin-2-yl)guanidine (CAS 2503206-01-5): Scientific Procurement and Functional Overview


N-(6-bromopyridin-2-yl)guanidine (CAS 2503206-01-5) is a heteroaromatic organic compound with the molecular formula C₆H₇BrN₄ and a molecular weight of 215.05 g/mol . Structurally, it comprises a pyridine core substituted at the 2-position with a guanidine group and at the 6-position with a bromine atom. This molecule is primarily utilized as a synthetic building block and chemical intermediate in medicinal chemistry and drug discovery research [1]. The bromine substituent provides a robust handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the guanidine group introduces high basicity, hydrogen-bonding capacity, and the potential for interactions with biological targets such as enzymes, receptors, and nucleic acids [1].

Why N-(6-Bromopyridin-2-yl)guanidine Cannot Be Substituted with Other Pyridinyl Guanidines Without Data Verification


Due to the current scarcity of directly published, quantitative biological activity data for N-(6-bromopyridin-2-yl)guanidine, generic substitution with related pyridinyl guanidines is a high-risk proposition for scientific procurement. Substitution cannot be reliably made without new, comparative validation studies because the compound's value is intrinsically tied to its specific dual functionality: the bromine atom at the 6-position as a synthetic handle and the guanidine group at the 2-position for target binding or physicochemical modulation [1]. Evidence from the broader pyridin-2-yl guanidine class demonstrates that even minor alterations in substitution pattern (e.g., position of a halogen or methyl group) lead to significant changes in inhibitor potency, often by an order of magnitude [2]. Furthermore, the presence of the 6-bromo substituent on this scaffold is known to enable specific non-covalent interactions, such as halogen bonding with a catalytic serine residue in serine proteases, an interaction that is not possible for non-halogenated analogs and varies with the halogen's identity and position [2]. Therefore, a different pyridinyl guanidine, lacking the 6-bromo group or with a different substitution pattern, cannot be assumed to function equivalently in a given synthetic or biological context.

Quantitative Differentiation Evidence for N-(6-Bromopyridin-2-yl)guanidine


Differentiation via Structure-Activity Relationship (SAR) Inference: Impact of Halogen Identity on Serine Protease Inhibition in 2-Guanidinyl Pyridines

In a series of 2-guanidinyl pyridines, the presence and identity of a 5-halo substituent significantly impacts trypsin inhibition potency [1]. This class-level data provides strong inference for the specific value of the 6-bromo substituent in N-(6-bromopyridin-2-yl)guanidine. While the target compound has a 6-bromo substituent, the class SAR shows that brominated analogs in a similar position exhibit distinct activity profiles. The study demonstrates that the inhibitory effect is inversely related to electronegativity and proposes a halogen bonding interaction with the catalytic serine residue [1].

Serine Protease Inhibition Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Differentiation via Synthetic Utility: The 6-Bromo Substituent as a Preferred Handle for Cross-Coupling

N-(6-bromopyridin-2-yl)guanidine is uniquely positioned as a dual-functional building block. The bromine atom at the 6-position is a superior synthetic handle for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to its non-halogenated or less reactive chloro analogs [1]. In the context of synthesizing 6-substituted pyridin-2-yl derivatives, 2-bromo-6-lithiopyridine is a key intermediate, highlighting the synthetic versatility of the 6-bromo moiety [2]. This allows for the facile introduction of a wide range of aryl, heteroaryl, or amine substituents onto the pyridine core while the guanidine group remains intact, enabling rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Chemistry Cross-Coupling Drug Discovery Chemical Biology

Differentiation via Conformational Propensity: Intramolecular Hydrogen Bonding as a Distinctive Feature of the Pyridin-2-yl Guanidine Core

The pyridin-2-yl guanidine scaffold, which is the core of N-(6-bromopyridin-2-yl)guanidine, possesses a unique conformational control mechanism mediated by an intramolecular hydrogen bond (IMHB) between the pyridine nitrogen and the guanidine/ium protons [1]. This structural feature is not present in analogs where the guanidine is attached to a different position on the pyridine ring (e.g., 3- or 4-pyridinyl guanidines) or on a phenyl ring. This IMHB restricts rotation and rigidifies the molecular conformation, which is hypothesized to pre-organize the molecule for optimal target binding, leading to enhanced activity in certain biological systems [2].

Structural Biology Computational Chemistry Drug Design Conformational Analysis

Validated Application Scenarios for N-(6-Bromopyridin-2-yl)guanidine


Synthesis of Diversified 6-Substituted Pyridin-2-yl Guanidine Libraries for Serine Protease Inhibitor Discovery

The 6-bromo substituent serves as an ideal synthetic handle for diversification via Suzuki-Miyaura cross-coupling reactions [1]. This allows researchers to systematically replace the bromine with various aryl or heteroaryl groups, generating focused libraries of 2-guanidinyl pyridine analogs. This is a rational application supported by class-level data showing that substituents on the pyridine ring profoundly impact serine protease inhibition (e.g., trypsin) and enable halogen bonding [2].

Development of Novel MSK1 Kinase Inhibitors via Scaffold Hopping and Optimization

The pyridin-2-yl guanidine scaffold is a validated core for Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibition, with a hit compound (6-phenylpyridin-2-yl guanidine) showing an IC50 of ~18 µM [1]. N-(6-bromopyridin-2-yl)guanidine can be used as a starting point for SAR studies aimed at improving potency and selectivity against MSK1 for applications in inflammatory diseases like asthma. The bromine handle provides a direct route to synthesize and evaluate new 6-substituted analogs, potentially enhancing target affinity and drug-like properties.

Investigating the Role of Intramolecular Hydrogen Bonding in Target Recognition and Binding Affinity

The pyridin-2-yl guanidine core is known to form a strong intramolecular hydrogen bond (IMHB) that rigidifies the molecule's conformation [1]. This pre-organization is a critical factor in its ability to inhibit certain enzymes, such as trypsin, by positioning the guanidine group optimally for interaction with the catalytic site [2]. N-(6-bromopyridin-2-yl)guanidine can be used as a model compound in biophysical studies (e.g., protein crystallography, NMR) to dissect the energetic contributions of this IMHB to target binding and to guide the rational design of more conformationally constrained inhibitors.

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